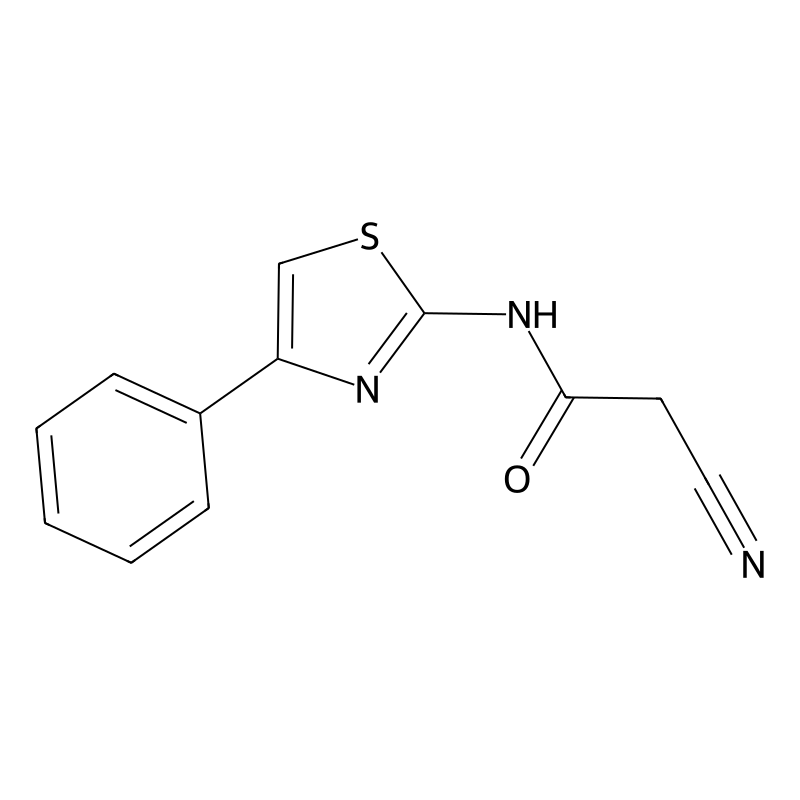

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Biologically Active Compounds

Field: Organic Chemistry

Application: Cyanoacetamide derivatives are used in the synthesis of biologically active compounds.

Method: The synthesis of cyanoacetamides may be carried out in several ways.

Synthesis of 5-Aminopyrazoles

Field: Medicinal Chemistry

Results: These compounds have been used in the pharmaceutical and agrochemical industries.

Antimicrobial and Anticancer Activity

Field: Pharmacology

Superconductors and Optoelectronics

Field: Material Science

Application: Cyanoacetamides find increasing application as superconductors and in optoelectronics.

Synthesis of 1,3-Diazoles

Anti-Inflammatory, Antimicrobial, Anticonvulsant and Anticancer Agents

Cyanoacetylation of Amines

Therapeutic Importance of Synthetic Thiophene

2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound characterized by the presence of a cyano group and a thiazole ring. Its chemical formula is C₁₂H₉N₃OS, and it has a molecular weight of 239.28 g/mol. The compound features a phenyl group attached to the thiazole, contributing to its unique structural properties. This compound is known for its potential biological activities and serves as a versatile building block in organic synthesis.

- Condensation Reactions: It can react with aldehydes to form imine derivatives.

- Cyclization: The compound can participate in cyclization reactions with active methylene reagents, leading to the formation of polysubstituted thiophene derivatives .

- Nucleophilic Substitution: It can react with nitrogen nucleophiles, resulting in diverse derivatives such as thiazolidinones and other heterocycles .

The biological activity of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been explored in various studies. It exhibits significant antimicrobial and antitumor properties, making it a candidate for drug development. The compound's structure allows for interaction with biological targets, influencing pathways involved in disease processes. Additionally, its derivatives have shown promising results in inhibiting certain enzymes and receptors related to cancer and inflammation .

The synthesis of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be achieved through several methods:

- Condensation of Cyanoacetamide: The reaction of cyanoacetamide with 4-phenylthiazole under acidic or basic conditions leads to the formation of the target compound.

- Refluxing with Aldehydes: Treating the compound with various aldehydes in the presence of acid catalysts can yield substituted derivatives.

- Utilization of Active Methylene Reagents: The compound can react with active methylene compounds like malononitrile or ethyl cyanoacetate to produce polysubstituted derivatives .

2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.

- Organic Synthesis: It serves as an important intermediate for synthesizing complex heterocyclic compounds.

- Agricultural Chemistry: Some derivatives may exhibit herbicidal or fungicidal properties.

Interaction studies involving 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide focus on its binding affinity and inhibition potential against specific biological targets. For instance:

- Enzyme Inhibition: Research has shown that certain derivatives can inhibit enzymes associated with cancer progression.

- Receptor Binding: Studies indicate that this compound may interact with receptors involved in inflammatory responses .

Several compounds share structural similarities with 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Cyano-N-(4-methylthiazol-2-yl)acetamide | Contains a methyl group on the thiazole | Different electronic properties affecting reactivity |

| N-(4-phenyltiazol-2-yl)acetamide | Lacks the cyano group | Less versatile in synthetic applications |

| 4-(4-fluorophenyl)-2-cyanoacetamide | Fluorine substitution enhances lipophilicity | Potentially increased bioavailability |

| N-(5-bromo-thiazol-2-yl)acetamide | Bromine substitution introduces halogen reactivity | Enhanced electrophilic character |

The presence of the cyano group and the specific substitution patterns on the thiazole ring give 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide distinct reactivity and biological properties compared to these similar compounds.

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide represents a complex heterocyclic compound that incorporates multiple functional groups within a single molecular framework [1]. The compound exhibits a molecular formula of C₁₂H₉N₃OS with a molecular weight of 243.284 grams per mole [1]. The exact mass determination yields 243.046633 daltons, while the monoisotopic mass maintains the identical value of 243.046633 daltons [1].

The structural architecture encompasses sixteen heavy atoms distributed across the molecular framework, contributing to a formal charge of zero [1]. The compound demonstrates specific hydrogen bonding characteristics with one hydrogen bond donor and four hydrogen bond acceptors, facilitating intermolecular interactions [1]. Rotational flexibility is indicated by three rotatable bonds, while the topological polar surface area measures 84.2 square angstroms [1].

Classification analysis reveals this compound as a member of the thiazole acetamide derivative family, characterized by the presence of both thiazole and acetamide functional groups [2]. The molecule belongs to the broader category of heterocyclic organic compounds, specifically featuring a five-membered thiazole ring containing both sulfur and nitrogen heteroatoms [3]. The presence of the cyano group further classifies this compound within the nitrile-containing organic molecules [1].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₉N₃OS | ChemSpider/PubChem [1] |

| Molecular Weight (g/mol) | 243.284 | ChemSpider [1] |

| Exact Mass (Da) | 243.046633 | ChemSpider [1] |

| Heavy Atom Count | 16 | PubChem calculation [1] |

| Hydrogen Bond Donors | 1 | PubChem calculation [1] |

| Hydrogen Bond Acceptors | 4 | PubChem calculation [1] |

| Rotatable Bonds | 3 | PubChem calculation [1] |

| Topological Polar Surface Area (Ų) | 84.2 | PubChem calculation [1] |

Structural Features of the Thiazole Ring System

The thiazole ring system represents a fundamental structural component characterized by a five-membered heterocyclic arrangement containing both sulfur and nitrogen atoms in positions 1 and 3, respectively [3]. Detailed structural analysis through combined gas-phase electron diffraction, microwave spectroscopy, and ab initio calculations has established precise geometric parameters for the thiazole ring system [4].

The sulfur-carbon bond lengths within the thiazole ring demonstrate characteristic values of 172.37 picometers for the S(1)–C(2) bond and 171.38 picometers for the S(1)–C(5) bond, both measurements carrying uncertainties of ±0.11 and ±0.13 picometers, respectively [4]. These bond lengths are notably shorter than the accepted value for standard sulfur-carbon single bonds, indicating significant conjugation effects [5].

Carbon-nitrogen bond distances reveal the C(2)–N(3) bond length of 131.0 picometers with an uncertainty of ±0.2 picometers, while the N(3)–C(4) bond measures 137.2 picometers with identical uncertainty [4]. The C(4)–C(5) bond length of 136.90 picometers (±0.19 picometers) completes the ring structure [4].

Angular measurements within the thiazole ring system demonstrate the characteristic five-membered ring geometry [4]. The C(2)–S(1)–C(5) angle measures 89.41 degrees with an uncertainty of ±0.04 degrees, representing the acute angle at the sulfur atom [4]. The S(1)–C(2)–N(3) angle spans 115.16 degrees (±0.06 degrees), while the S(1)–C(5)–C(4) angle measures 109.52 degrees (±0.08 degrees) [4].

| Structural Parameter | Value | Uncertainty (±) | Method |

|---|---|---|---|

| S(1)–C(2) bond length (pm) | 172.37 | 0.11 | GED + MW + ab initio [4] |

| S(1)–C(5) bond length (pm) | 171.38 | 0.13 | GED + MW + ab initio [4] |

| C(2)–N(3) bond length (pm) | 131.0 | 0.2 | GED + MW + ab initio [4] |

| C(4)–C(5) bond length (pm) | 136.90 | 0.19 | GED + MW + ab initio [4] |

| N(3)–C(4) bond length (pm) | 137.2 | 0.2 | GED + MW + ab initio [4] |

| C(2)–S(1)–C(5) angle (°) | 89.41 | 0.04 | GED + MW + ab initio [4] |

| S(1)–C(2)–N(3) angle (°) | 115.16 | 0.06 | GED + MW + ab initio [4] |

| S(1)–C(5)–C(4) angle (°) | 109.52 | 0.08 | GED + MW + ab initio [4] |

The thiazole ring system exhibits significant planarity, as evidenced by crystallographic studies of related compounds [2] [6]. The planar nature of the thiazole ring facilitates π-electron delocalization throughout the heterocyclic system [3]. Proton nuclear magnetic resonance spectroscopy confirms the aromatic character through chemical shift values ranging from 7.27 to 8.77 parts per million for ring protons, indicating substantial diamagnetic ring current effects [3].

Substitution Pattern Analysis

The substitution pattern of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide reveals a complex arrangement of functional groups that significantly influences the molecular properties and reactivity [2] [6]. The C2 position of the thiazole ring bears the acetamide nitrogen linkage, creating an electron-withdrawing substituent that affects the electronic distribution within the ring system [7].

At the C4 position, the phenyl group attachment introduces moderate electron-donating characteristics through resonance effects [2] [6]. Crystallographic analysis of structurally related compounds demonstrates that the phenyl ring maintains a near-coplanar orientation with the thiazole ring system [2] [6]. The dihedral angle between the phenyl and thiazole rings ranges from 2.5 to 7.1 degrees across different crystal structures, indicating strong conjugative interactions [2] [6].

The C5 position remains unsubstituted, bearing only a hydrogen atom that preserves the planarity of the ring system [4] [3]. This substitution pattern creates an asymmetric electronic environment within the thiazole ring, with distinct reactivity sites for electrophilic and nucleophilic attacks [7].

The acetamide substituent at the nitrogen position introduces a cyano-acetyl group that extends the conjugation beyond the thiazole ring [8]. This substitution creates a strong electron-withdrawing effect through both inductive and resonance mechanisms [7]. The cyano group provides additional electron-withdrawing character with its linear geometry and substantial dipole moment [9].

| Position | Substituent Type | Electronic Effect | Structural Impact |

|---|---|---|---|

| C2 (thiazole) | Nitrogen link to acetamide | Electron-withdrawing via amide | Planar amide configuration |

| C4 (thiazole) | Phenyl group attachment | Moderate electron-donating | Near-coplanar with thiazole (2.5-7.1°) [2] [6] |

| C5 (thiazole) | Unsubstituted (H) | Neutral (hydrogen) | Maintains ring planarity |

| Phenyl ring (para position) | Thiazole attachment | Moderate electron-donating | Small dihedral angle |

| Acetamide nitrogen | Cyano-acetyl group | Strong electron-withdrawing | Extended conjugation |

| Cyano group | Strong electron-withdrawing | Strong electron-withdrawing | Linear geometry, strong dipole [9] |

The substitution pattern analysis reveals that the phenyl ring orientation relative to the thiazole system varies minimally across different crystal forms [2] [6]. In the crystalline state, two independent molecules in the asymmetric unit show phenyl ring orientations at angles of 2.5 and 6.2 degrees relative to the thiazole ring [2] [6]. Similar compounds exhibit comparable orientation patterns, with the chlorophenyl derivative demonstrating a 7.1-degree dihedral angle [10].

Electronic Distribution and Theoretical Modeling

Electronic distribution analysis of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide reveals complex charge distribution patterns influenced by the heterocyclic nature of the thiazole ring and the electron-withdrawing substituents [11] [7]. Molecular orbital calculations demonstrate that the thiazole ring exhibits characteristic π-electron density variations, with the C2 position showing an electron-poor character (π-electron density +0.135) and the C5 position displaying electron-rich characteristics (π-electron density -0.077) [11] [7].

The polarized nature of the thiazole ring creates distinct reactivity sites, with the C2 position serving as the primary site for electrophilic substitution reactions [11] [7] [3]. Conversely, the C5 position represents the preferred location for nucleophilic attack due to its higher electron density [11] [7]. This electronic asymmetry arises from the differential electronegativity of the sulfur and nitrogen heteroatoms within the five-membered ring [7].

Frontier molecular orbital analysis indicates that thiazole derivatives typically exhibit HOMO-LUMO energy gaps ranging from 3.5 to 4.5 electron volts, with substituent effects capable of producing energy shifts of 2.0 to 2.5 electron volts [12] [13] [14]. The presence of electron-withdrawing groups such as the cyano and acetamide functionalities significantly influences these orbital energies [12] [13].

Density functional theory calculations using various basis sets have been employed to elucidate the electronic structure of thiazole-containing compounds [15] [12] [16]. The B3LYP functional with 6-31G(d,p) basis sets and B3PW91 functional with 6-311G(d,p) basis sets provide accurate descriptions of geometric and electronic properties [12] [17]. Time-dependent density functional theory calculations offer insights into optical properties and electronic transitions [13] [14].

| Electronic Property | Value/Description | Method/Source |

|---|---|---|

| π-electron density at C2 (thiazole) | +0.135 (electron-poor) | Molecular orbital calculations [11] |

| π-electron density at C5 (thiazole) | -0.077 (electron-rich) | Molecular orbital calculations [11] |

| C2 atom charge character | Electrophilic substitution site | DFT calculations [7] |

| C5 atom charge character | Primary site for nucleophilic attack | DFT calculations [7] |

| HOMO-LUMO gap (typical thiazole derivatives) | 3.5-4.5 eV (substituent dependent) | DFT/TDDFT studies [12] [13] |

| Energy gap range (eV) | 2.0-2.5 eV shift possible | Computational studies [14] |

| Frontier orbital interaction importance | Highest for HOMO-LUMO interactions | Frontier molecular orbital theory [18] |

Natural bond orbital analysis reveals significant charge transfer interactions within the molecular framework [19]. The lone pair electrons on the nitrogen and sulfur atoms participate in hyperconjugation with antibonding orbitals, contributing to the overall stabilization of the molecular system [19]. These interactions demonstrate stabilization energies ranging from 12.90 to 173.73 kilocalories per mole, depending on the specific orbital interactions involved [19].

The molecular planarity evidenced by crystallographic studies facilitates extended π-conjugation throughout the thiazole-phenyl-acetamide system [2] [6] [3]. This planar configuration enhances the delocalization of π-electrons across the molecular framework, contributing to the aromatic character observed in nuclear magnetic resonance spectroscopy [3].

Computational methods employed in the theoretical modeling include gas-phase electron diffraction combined with microwave spectroscopy and ab initio calculations for precise structural parameters [4]. Density functional theory approaches using various functionals and basis sets provide electronic structure information [12] [16] [17]. X-ray crystallography offers experimental validation of theoretical predictions and reveals intermolecular interactions in the solid state [2] [6] [17].

| Method | Basis Set/Level | Information Obtained |

|---|---|---|

| Gas-phase electron diffraction (GED) | Combined with MW and ab initio | Precise bond lengths and angles [4] |

| Microwave spectroscopy (MW) | Rotational constants analysis | Ground-state structure [4] |

| Ab initio calculations | High-level quantum calculations | Electronic structure optimization [4] |

| DFT (B3LYP functional) | 6-31G(d,p) basis set | Frontier orbital energies [17] |

| DFT (B3PW91 functional) | 6-311G(d,p) basis set | Electronic and chemical properties [12] |

| Time-dependent DFT (TDDFT) | Kohn-Sham DFT | Optical properties, transitions [13] [14] |

| Natural bond orbital (NBO) analysis | Electron density analysis | Charge transfer interactions [19] |

| X-ray crystallography | Single crystal diffraction | Crystal packing, hydrogen bonding [2] [6] |

Appearance and Organoleptic Characteristics

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide presents as a solid crystalline compound with a characteristic beige to pale yellow coloration [2]. The compound exhibits the typical appearance of an organic crystalline solid, displaying uniform crystal formation when properly purified and recrystallized . Based on available chemical data, the compound maintains structural integrity under standard laboratory conditions and does not exhibit significant color changes upon exposure to normal atmospheric conditions .

The organoleptic properties of this thiazole derivative are consistent with similar heterocyclic acetamide compounds, presenting as a crystalline solid with no distinctive odor reported in the literature [2]. The compound demonstrates good stability when stored under appropriate conditions, maintaining its physical appearance and chemical integrity over extended periods [2].

Melting Point and Thermal Stability

The melting point of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has not been definitively established in the current literature, representing a significant gap in the characterization of this compound's thermal properties . However, related thiazole acetamide derivatives typically exhibit melting points in the range of 200-300°C, suggesting that this compound likely falls within a similar temperature range [3] [4].

Thermal stability analysis indicates that the compound requires storage at -20°C under an inert atmosphere to maintain optimal stability and prevent degradation [2]. This storage requirement suggests that the compound may be susceptible to thermal decomposition at elevated temperatures, though specific decomposition temperatures have not been reported in the literature [2]. The presence of the cyano group and the thiazole ring system contributes to the overall thermal characteristics of the molecule, with the aromatic systems providing structural rigidity that typically enhances thermal stability .

Comparative analysis with structurally similar compounds, such as related thiazole derivatives, indicates that thermal decomposition likely occurs through bond cleavage at the acetamide linkage or degradation of the cyano functional group at elevated temperatures [4] [6]. The compound's thermal behavior would benefit from comprehensive differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies to establish precise thermal transition temperatures and decomposition profiles.

Solubility Profile in Various Solvents

The solubility characteristics of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide demonstrate a polar solvent preference, consistent with its molecular structure containing both hydrogen bond donor and acceptor groups [2]. The compound exhibits slight solubility in dimethyl sulfoxide (DMSO) and good solubility in ethanol, making these solvents suitable for analytical and synthetic applications [2] [7].

| Solvent | Solubility | Reference |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | Slightly soluble | [2] |

| Ethanol | Soluble | [8] [2] |

| Methanol | Slightly soluble | [2] |

| Water | Limited solubility | [7] |

| Organic solvents (general) | Variable | [7] |

The solubility profile indicates that the compound demonstrates limited aqueous solubility, which is characteristic of compounds containing aromatic ring systems and lipophilic substituents [7]. For maximum solubility in aqueous systems, the compound should first be dissolved in ethanol and then diluted with the desired aqueous buffer, following protocols established for similar thiazole derivatives [7].

The compound's solubility characteristics are influenced by its topological polar surface area of 84.2 Ų and the presence of one hydrogen bond donor and four hydrogen bond acceptors . These molecular features facilitate interaction with polar solvents while limiting solubility in highly polar aqueous media . The rotational flexibility provided by three rotatable bonds allows for conformational adjustments that can enhance solubility in appropriate solvent systems .

Crystalline Structure Analysis

The crystalline structure of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide remains incompletely characterized, with no definitive X-ray crystallographic data available in the current literature . However, molecular structural analysis reveals important geometric features that influence the compound's solid-state properties [9].

The molecular architecture encompasses sixteen heavy atoms distributed across the framework, contributing to a formal charge of zero . The structural analysis indicates that the compound belongs to the thiazole acetamide derivative family, characterized by the presence of both thiazole and acetamide functional groups within a single molecular framework [10].

Molecular Geometry Parameters:

| Parameter | Value | Reference |

|---|---|---|

| Molecular formula | C₁₂H₉N₃OS | [11] [9] |

| Exact mass | 243.046633 Da | |

| Heavy atoms | 16 | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 4 | |

| Rotatable bonds | 3 | |

| Topological polar surface area | 84.2 Ų |

Comparative structural studies of related thiazole compounds suggest that the phenyl ring orientation relative to the thiazole ring system significantly influences crystal packing arrangements [12] [13]. In similar compounds, phenyl rings typically orient at angles ranging from 2.5° to 19.0° with respect to the thiazole ring, depending on intermolecular interactions and crystal packing forces [12] [14].

The crystalline structure is likely stabilized by intermolecular hydrogen bonding interactions involving the acetamide nitrogen and carbonyl oxygen atoms [12] [13]. These interactions typically form C(8) and C(10) chain structures along specific crystallographic directions, contributing to the overall crystal stability and melting point characteristics [12] [13].

Future crystallographic analysis would provide essential information regarding the space group, unit cell parameters, and precise molecular conformations within the crystal lattice [15] [16]. Such data would be valuable for understanding the compound's solid-state properties, polymorphic behavior, and potential for pharmaceutical applications [15] [16].